![molecular formula C20H22O3 B14179810 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione CAS No. 915093-52-6](/img/structure/B14179810.png)
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofurans. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,3-b]furan-4,9-diones, including 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione, can be achieved through various methods. One efficient method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves visible-light-mediated [3+2] cycloaddition reactions, which provide a green and efficient means to synthesize these compounds under mild conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of palladium-catalyzed reactions and visible-light-mediated cycloaddition reactions can be optimized for large-scale production, ensuring high yields and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of naphtho[2,3-b]furan-4,9-diones include bromine in acetic acid for cyclization reactions, and lithium enolates or pyridinium ylides for alkylation reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, cyclization reactions can produce various substituted naphtho[2,3-b]furan-4,9-diones, while alkylation reactions can introduce different alkyl groups to the naphthoquinone core .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione has numerous applications in scientific research. Its unique structure and biological activity make it a valuable compound in medicinal chemistry, where it is studied for its potential antitumor, antiviral, and cytotoxic activities . Additionally, it is used in materials science for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione can be compared with other similar compounds, such as other naphtho[2,3-b]furan-4,9-diones and their derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications. For example, compounds like 2-phenylthio-1,4-naphthoquinone and 2-ethylthio-1,4-naphthoquinone exhibit different reactivity and biological properties compared to this compound .
Eigenschaften
CAS-Nummer |
915093-52-6 |
|---|---|
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-ethyl-7-(4-methylpentyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-18(21)15-9-8-13(7-5-6-12(2)3)10-16(15)19(22)20(17)23-14/h8-12H,4-7H2,1-3H3 |
InChI-Schlüssel |
CATUHVYNQAQTTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


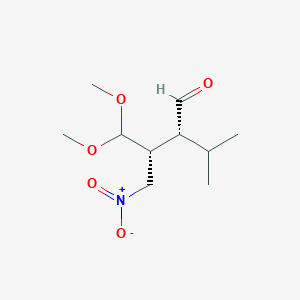
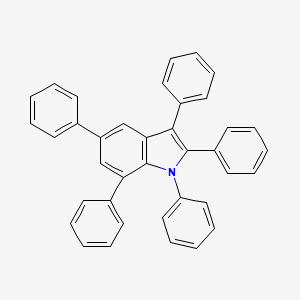
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
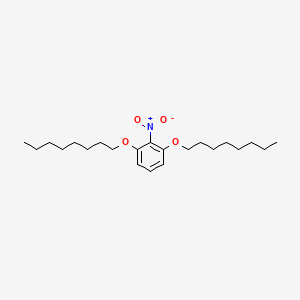
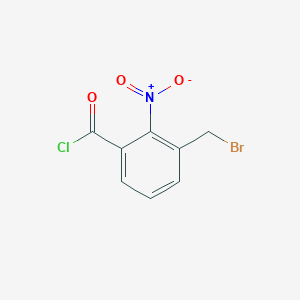
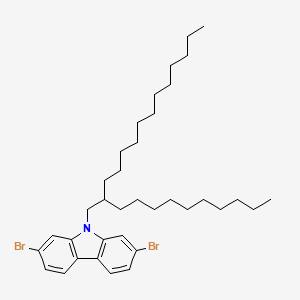
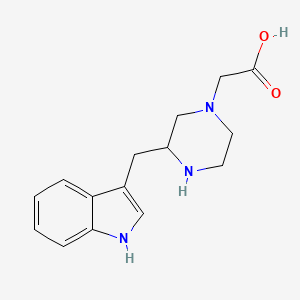
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)

![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)

